2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate is an organic compound with significant interest in various fields of scientific research. This compound features a nitrophenyl group, a dichlorobenzoyl group, and an oxoethyl ester, making it a versatile molecule for chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the nitration of phenyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The next step is the acylation of the nitrophenyl intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: Finally, the esterification of the acylated intermediate with oxoethyl acetate is carried out using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-Nitrophenyl)-2-oxoethyl acetate and 2,4-dichlorobenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The nitrophenyl group is particularly useful in assays to measure enzyme activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as pharmaceutical agents. The presence of the nitrophenyl and dichlorobenzoyl groups can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for producing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity. The nitrophenyl group can act as a chromophore, allowing for spectrophotometric analysis of enzyme reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]propanoate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]butanoate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]pentanoate
Uniqueness
Compared to similar compounds, 2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate is unique due to its specific combination of functional groups. The presence of both nitrophenyl and dichlorobenzoyl groups provides a distinct reactivity profile, making it suitable for a wide range of chemical reactions and applications.
This detailed overview highlights the significance and versatility of this compound in various scientific fields
Properties
Molecular Formula |
C17H12Cl2N2O6 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(2,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H12Cl2N2O6/c18-11-3-6-13(14(19)7-11)17(24)20-8-16(23)27-9-15(22)10-1-4-12(5-2-10)21(25)26/h1-7H,8-9H2,(H,20,24) |
InChI Key |
MHKXRLKQUQVZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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